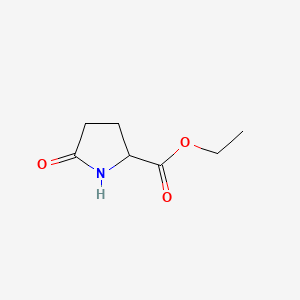Ethyl 5-oxo-DL-prolinate
CAS No.: 66183-71-9
Cat. No.: VC2401123
Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 66183-71-9 |
|---|---|
| Molecular Formula | C7H11NO3 |
| Molecular Weight | 157.17 g/mol |
| IUPAC Name | ethyl 5-oxopyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9) |
| Standard InChI Key | QYJOOVQLTTVTJY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCC(=O)N1 |
| Canonical SMILES | CCOC(=O)C1CCC(=O)N1 |
Introduction
Chemical Structure and Properties
The molecular structure of Ethyl 5-oxo-DL-prolinate features a pyrrolidine ring with a lactam functional group and an ethyl ester substituent. Its chemical and physical properties make it useful in various research and synthesis applications.
Physical and Chemical Properties
Table 2.1: Physical and Chemical Properties of Ethyl 5-oxo-DL-prolinate
The compound contains several functional groups that define its chemical reactivity profile, including the lactam group and the ethyl ester moiety. These functional groups determine its potential for various chemical transformations such as hydrolysis, transesterification, and participation in peptide synthesis.
Nomenclature and Identification
Ethyl 5-oxo-DL-prolinate is known by several names in chemical literature, reflecting its structural relationship to proline and its chemical modifications.
Names and Identifiers
Table 3.1: Nomenclature and Identification of Ethyl 5-oxo-DL-prolinate
The variety of synonyms reflects the compound's relationship to different chemical families and its structural features, particularly its connection to proline derivatives and pyroglutamic acid.
Synthesis Approaches
While the search results don't provide direct synthetic routes specifically for Ethyl 5-oxo-DL-prolinate, several potential approaches can be inferred from the chemistry of related compounds.
Structure-Activity Relationships
Understanding the chemical structure of Ethyl 5-oxo-DL-prolinate provides insights into its potential reactivity and applications.
Chemical Reactivity
The compound contains two primary reactive centers:
-
The ethyl ester group, which can undergo hydrolysis, transesterification, and reduction reactions
-
The lactam group, which can participate in ring-opening reactions under specific conditions
As a racemic mixture, it contains both enantiomers, which may exhibit different biological activities if separated and tested individually.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume